molecular formula C12H13F2NO3 B14912861 n-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide

n-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B14912861
M. Wt: 257.23 g/mol
InChI Key: IMZMTJLUJGZAMT-UHFFFAOYSA-N
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Description

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with difluoromethoxy and methoxy substituents on the phenyl ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the cyclopropyl group.

    Reduction: The nitro group is reduced to an amine.

    Diazotization: The amine is converted to a diazonium salt.

    Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.

    Alkylation: The phenol is alkylated with difluoromethylating agents to introduce the difluoromethoxy group.

    Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1/Smad signaling pathway, which plays a crucial role in the epithelial-mesenchymal transition (EMT) and fibrosis. By reducing the phosphorylation of Smad2/3, the compound can decrease the expression of fibrotic markers such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .

Comparison with Similar Compounds

N-(3-(Difluoromethoxy)-4-methoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

N-[3-(difluoromethoxy)-4-methoxyphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H13F2NO3/c1-17-9-5-4-8(6-10(9)18-12(13)14)15-11(16)7-2-3-7/h4-7,12H,2-3H2,1H3,(H,15,16)

InChI Key

IMZMTJLUJGZAMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC2)OC(F)F

Origin of Product

United States

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